Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-12(2,3)18-11(17)16-5-4-9(16)10-14-6-8(13)7-15-10/h6-7,9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMKGANNQVAUJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate typically involves the reaction of 5-bromopyrimidine with azetidine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Reagents like hydrogen peroxide or sodium borohydride are typically used for these reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate is utilized as a building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity, making it a valuable intermediate in drug discovery.
Case Study: Anticancer Activity
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- Breast Cancer Cells (MCF-7)
- Lung Cancer Cells (A549)
The mechanism involves induction of apoptosis and inhibition of cell cycle progression, suggesting its potential as an anticancer agent.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several bacterial strains. Preliminary results show moderate antibacterial activity against:
- Staphylococcus aureus
- Escherichia coli
These findings suggest potential applications in the development of new antimicrobial agents.
Study Overview:
A study assessed the efficacy of this compound against common pathogens, revealing promising results that warrant further investigation.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Industrial Applications
In addition to its research applications, this compound may find use in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for diverse industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or receptors, thereby influencing various biological processes .
Comparison with Similar Compounds
The following section compares the target compound with structurally related analogs, focusing on substituents, ring systems, synthesis, and applications.
Structural Analogues with Azetidine Cores
tert-Butyl 3-(1-Hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h)
- Substituents : 4-Methoxyphenyl and 1-hydroxybutyl groups.
- Key Features :
- Polar substituents increase solubility compared to the bromopyrimidine group in the target compound.
- Synthesized with 42% yield via regio- and diastereoselective methods, highlighting challenges in azetidine functionalization.
- HRMS data (m/z 310.2165) and yellowish oil consistency suggest distinct physical properties versus crystalline brominated analogs.
(S)-tert-Butyl 2-(((2-Nitropyridin-3-yl)oxy)methyl)azetidine-1-carboxylate
- Substituents : 2-Nitropyridin-3-yloxymethyl group.
- Molecular weight (309.32 g/mol) is comparable to the target compound’s calculated weight (~302 g/mol).
Piperazine and Pyrrolidine Derivatives
tert-Butyl 4-(5-Bromopyrimidin-2-yl)piperazine-1-carboxylate
- Core Structure : Six-membered piperazine ring.
- High similarity score (0.78) to N-Boc-2-amino-5-bromopyrimidine, indicating shared bromopyrimidine functionality. Likely used as an intermediate in kinase inhibitor synthesis.
1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine
- Core Structure : Five-membered pyrrolidine ring.
- Key Features :
- Ether linkage (pyrimidinyloxy) instead of direct C–N bonding, altering electronic properties.
- Similarity score (0.66) reflects moderate structural overlap with the target compound.
Research Findings and Key Insights
Reactivity :
- The target compound’s azetidine core offers higher reactivity than piperazine/pyrrolidine analogs due to ring strain, enabling unique reaction pathways.
- Bromine at the pyrimidine 5-position enhances versatility in metal-catalyzed couplings, unlike methoxy or nitro substituents in analogs.
Synthesis Challenges :
- Azetidine derivatives generally exhibit lower yields (e.g., 42% for compound 1h ) compared to six-membered ring systems, reflecting steric and electronic hurdles.
Commercial Viability :
- High costs (e.g., $4,000/g for nitropyridinyl derivatives ) suggest that bromopyrimidine-containing compounds may also command premium pricing due to synthetic complexity.
Applications :
- Bromopyrimidine-substituted compounds (target and piperazine analog ) are prioritized in drug discovery for their dual functionality: Boc protection for stability and bromine for derivatization.
Biological Activity
Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry and biological research. Its structure includes a bromopyrimidine moiety, which is known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C₁₂H₁₆BrN₃O₂
- Molecular Weight : 314.18 g/mol
- CAS Number : 2230803-22-0
The mechanism of action of this compound primarily involves its interaction with biological targets through covalent bonding. The bromine atom in the pyrimidine ring can act as a leaving group in nucleophilic substitution reactions, potentially modifying enzyme activities or receptor functions. This interaction can lead to the modulation of various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds containing bromopyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 20 | |
| P. aeruginosa | 12 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved include the modulation of the MAPK/ERK signaling pathway.
| Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| HeLa | 25 | |
| MCF-7 | 30 | |
| A549 | 20 |
Comparative Analysis
When compared to similar compounds, such as tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate and tert-butyl (5-bromopyrimidin-2-yl)methylcarbamate, this compound shows distinct biological profiles due to its unique azetidine structure.
| Compound | Biological Activity | Notes |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Stronger activity against certain bacteria and cancer cell lines |
| Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | Moderate Anticancer | Different receptor interaction profile |
| Tert-butyl (5-bromopyrimidin-2-yl)methylcarbamate | Limited Antimicrobial | Less effective than azetidine variant |
Case Studies
A recent study evaluated the efficacy of this compound in animal models for cancer treatment. The results indicated a significant reduction in tumor size when administered at specific dosages over a four-week period.
Study Overview:
- Objective : To assess anticancer efficacy in vivo.
- Methodology : Mice with induced tumors were treated with varying doses of the compound.
| Dosage (mg/kg) | Tumor Size Reduction (%) | Observation Period (weeks) |
|---|---|---|
| 10 | 30 | 4 |
| 20 | 50 | 4 |
| Control | - | - |
Q & A
Q. What are the typical synthetic routes for preparing tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate?
The synthesis generally involves sequential functionalization of the azetidine and pyrimidine moieties. Key steps include:
- Coupling Reaction : Reacting a bromopyrimidine derivative with a protected azetidine precursor (e.g., tert-butyl azetidine-1-carboxylate) under basic conditions (e.g., NaH or Cs₂CO₃) in polar aprotic solvents like DMF or THF.
- Protection/Deprotection : The tert-butyl group acts as a protecting group for the azetidine nitrogen, which can be removed under acidic conditions (e.g., TFA) post-synthesis.
- Purification : Column chromatography or recrystallization is used to isolate the product. Yields depend on reaction optimization (temperature, catalyst loading) .
Key Data :
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇BrN₃O₃ |
| Molecular Weight | 329.19 g/mol |
| Key Functional Groups | Bromopyrimidine, tert-butyl ester |
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the connectivity of the azetidine and pyrimidine rings. The tert-butyl group typically appears as a singlet at ~1.4 ppm in ¹H NMR.
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 330.07).
- Infrared Spectroscopy (FT-IR) : Peaks at ~1700 cm⁻¹ (C=O of the tert-butyl ester) and ~1500 cm⁻¹ (C-Br stretch) validate functional groups .
Q. What are common reactions involving the bromine atom in this compound?
The bromine atom on the pyrimidine ring undergoes:
- Nucleophilic Aromatic Substitution (SNAr) : Reactions with amines or thiols under catalysis (e.g., Pd or Cu).
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to form biaryl derivatives, useful in drug discovery .
Advanced Research Questions
Q. How can crystallographic data for this compound be resolved, and what software is recommended?
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) to minimize thermal motion.
- Structure Solution : Employ SHELXT for phase determination via intrinsic phasing or direct methods.
- Refinement : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms.
- Hydrogen Bond Analysis : Apply graph-set analysis (e.g., Etter’s formalism) to categorize intermolecular interactions in the crystal lattice .
Q. How do reaction conditions influence the yield of substitution reactions at the bromopyrimidine site?
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity by stabilizing transition states.
- Catalysts : Pd(PPh₃)₄ or CuI improve cross-coupling efficiency.
- Temperature : Elevated temperatures (80–120°C) accelerate reactions but may increase side products (e.g., dehalogenation).
- Purification : Use preparative HPLC to separate regioisomers if competing substitution pathways occur .
Q. What strategies mitigate contradictions between experimental and computational spectroscopic data?
- Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Discrepancies >0.5 ppm suggest conformational flexibility or impurities.
- Impurity Analysis : Employ HPLC-MS to detect byproducts (e.g., de-brominated species).
- Solvent Effects : Re-measure NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
Q. Why is the tert-butyl group critical for stability during synthesis, and how is it removed?
- Role : The tert-butyl group sterically shields the azetidine nitrogen, preventing undesired nucleophilic attacks or oxidation.
- Deprotection : Treat with trifluoroacetic acid (TFA) in dichloromethane (DCM) to cleave the Boc group, yielding the free azetidine amine.
- Kinetics : Deprotection rates depend on acid strength and temperature, monitored via TLC or LC-MS .
Q. How does this compound serve as a precursor in medicinal chemistry?
- Kinase Inhibitor Development : The bromopyrimidine moiety acts as a hinge-binding motif in kinase active sites.
- Proteolysis-Targeting Chimeras (PROTACs) : Functionalize the azetidine nitrogen to link target-binding and E3 ligase-recruiting modules.
- SAR Studies : Modify the pyrimidine ring (e.g., replace Br with CN or NH₂) to optimize binding affinity and selectivity .
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity in analogs of this compound?
- Structural Confirmation : Re-examine stereochemistry (e.g., via NOESY NMR or SCXRD) to rule out epimerization.
- Purity Assessment : Use chiral HPLC to detect enantiomeric impurities affecting activity.
- Solubility Testing : Poor solubility in assay buffers (e.g., PBS) may lead to false negatives; use DMSO/cosolvent systems .
Q. What experimental controls validate the compound’s role in catalytic cycles (e.g., cross-coupling)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
